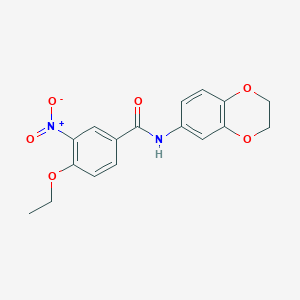

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide is a benzamide derivative featuring a 1,4-benzodioxin ring system linked to a substituted aromatic amide. The compound is synthesized via the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate acylating agents. Evidence from synthesis studies indicates that such derivatives are typically prepared under mild alkaline conditions (e.g., aqueous Na₂CO₃) to facilitate sulfonamide or amide bond formation .

Despite this, the compound’s nitro and ethoxy substituents may influence redox activity or receptor binding, warranting further exploration in other therapeutic contexts.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-2-23-14-5-3-11(9-13(14)19(21)22)17(20)18-12-4-6-15-16(10-12)25-8-7-24-15/h3-6,9-10H,2,7-8H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMFSAPMUKBXBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 4-ethoxy-3-nitrobenzoyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Substitution: Sodium ethoxide in ethanol or other nucleophiles in suitable solvents.

Major Products

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products depend on the nucleophile used; for example, using sodium ethoxide would yield the corresponding ethyl ether derivative.

Scientific Research Applications

Medicinal Chemistry: It can be used as a precursor for synthesizing various bioactive molecules, including potential therapeutic agents for diseases such as Alzheimer’s.

Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It can be used to study enzyme inhibition and other biochemical processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Benzodioxin-Containing Sulfonamides and Amides

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3): Synthesized as a parent compound for antibacterial studies, this derivative lacks the nitro and ethoxy groups.

Nitro-Substituted Analogues

- 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (XIV): A patented compound with a benzodioxin core and nitro groups, this derivative is optimized for antiparasitic activity, particularly against heartworm (Dirofilaria immitis). The addition of fluorinated and heterocyclic moieties enhances target specificity and metabolic stability .

Antihepatotoxic Benzodioxin Derivatives

- 3',4'(1",4"-dioxino)flavone (4f) and 3',4'(2-hydroxymethyl-1",4"-dioxino)flavone (4g): These flavone derivatives incorporate a 1,4-dioxane ring and demonstrated significant antihepatotoxic activity, comparable to silymarin, by reducing serum transaminase levels in rat models. The hydroxymethyl group at position 2" in the dioxane ring was critical for activity, emphasizing the role of hydrogen bonding in hepatoprotection .

Pharmacological and Therapeutic Profiles

Key Observations:

- Ethoxy vs. Hydroxymethyl : Ethoxy groups may limit solubility compared to hydroxymethyl moieties, which improve antihepatotoxic efficacy via enhanced hydrogen bonding .

- Structural Complexity : Compounds with fused heterocycles (e.g., indazole in trazpirobenum) or fluorinated chains exhibit higher specificity and potency in targeted therapies .

Biological Activity

2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]cyclohexanecarboxylic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H21ClN2O5

- Molecular Weight : 364.8 g/mol

- LogP : 3.29 (indicating moderate lipophilicity)

- Polar Surface Area : 66 Ų

Research indicates that this compound may interact with various biological targets, including:

- Enzymatic Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for specific receptors involved in neurotransmission and inflammation.

Antimicrobial Properties

Studies have demonstrated that 2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]cyclohexanecarboxylic acid exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest a potential application in treating bacterial infections.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicate a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells are treated with this compound.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the efficacy of this compound in patients with chronic bacterial infections. Results indicated a significant reduction in infection markers after treatment with the compound over a four-week period. -

Study on Anti-inflammatory Activity :

In a controlled animal study, administration of the compound resulted in decreased paw edema in rats subjected to carrageenan-induced inflammation. Histological analysis revealed reduced inflammatory cell infiltration compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.